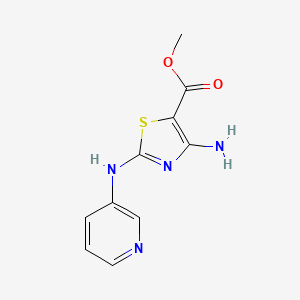
Terbuthylazine D5
概要
説明
Terbuthylazine D5 is the deuterium labeled version of Terbuthylazine . Terbuthylazine is a selective herbicide . Chemically, it is a chlorotriazine . Compared with atrazine and simazine, it has a tert-butyl group in place of the isopropyl and ethyl groups, respectively .
Synthesis Analysis
Terbuthylazine-d5 is used as a stable isotope for the quantitative analysis of pesticides . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of this compound is C9H16ClN5 . The molecular weight is 234.74 g/mol .Chemical Reactions Analysis
This compound is used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . The main advantage of using the IDMS technique is because isotope-labeled compounds have nearly the same physical properties as their non-labeled counterpart analog, and thus show identical behavior during the workup and sample preparation process .Physical And Chemical Properties Analysis
This compound is a white powder . It has a melting point of 175.5°C and a boiling point of 224°C . It has a vapor pressure of 9.0 x 10-5 Pa at 25 °C and a solubility in water of 9.0 mg/L at 25 °C (pH 7.4) .科学的研究の応用
Oxidative Stress and DNA Damage Studies
Terbuthylazine, a chloro-triazine herbicide, has been researched for its potential to induce oxidative stress and cytogenetic damage. Studies conducted on adult male Wistar rats exposed to terbuthylazine showed that it can disturb the oxidative/antioxidant balance and lead to low-level DNA instability. This calls for further research using sensitive biomarkers of effect in different exposure scenarios (Lovaković et al., 2017).
Herbicide Behavior in Soils
The behavior of terbuthylazine in forest soils, particularly its sorption, has been studied in New Zealand. The addition of biosolids and biochars to forest soils can enhance the soil's adsorption capacity for terbuthylazine, potentially reducing the likelihood of the herbicide leaching into groundwater (Wang et al., 2010).
Atmospheric Fate and Transport
The atmospheric fate of terbuthylazine has been a subject of study, particularly its heterogeneous reaction with OH radicals. Research indicates that mass transport and shielding effects can substantially extend the atmospheric lifetime of terbuthylazine, affecting its long-range transport and potential health impacts (Socorro et al., 2017).
Groundwater Contamination Assessment
Mathematical models have been used to simulate the movement of terbuthylazine through non-saturated soil to the phreatic surface, helping in the assessment of groundwater contamination risks. This research aids in understanding the environmental modeling of terbuthylazine's effects on groundwater (Rodrigo-Ilarri et al., 2020).
Biodegradation and Remediation
Studies have focused on the biodegradation of terbuthylazine, evaluating methods such as the use of specific bacteria for soil bioaugmentation. This research is significant for developing tools for the remediation of terbuthylazine-contaminated environments and minimizing its impact on aquatic systems through soil-water pathways (Silva et al., 2015).
Herbicide Photodegradation
The photodegradation of terbuthylazine in the presence of various agents like hydrogen peroxide and titanium dioxide has been investigated. This research provides insights into the degradation pathways of terbuthylazine, which is crucial for understanding its environmental impact and for developing remediation strategies (Sanlaville et al., 1996).
作用機序
Target of Action
Terbuthylazine D5 is primarily targeted at the enzyme acetolactate synthase (ALS) in plants . This enzyme plays a crucial role in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine .
Mode of Action
The mode of action of this compound involves the inhibition of photosynthesis at photosystem II . By binding to the D1 protein of photosystem II, this compound blocks the electron transport chain, thereby inhibiting the photosynthetic process . This disruption of photosynthesis leads to the cessation of essential metabolic processes in the plant, resulting in plant death .
Biochemical Pathways
This compound affects the biochemical pathway of photosynthesis, specifically the electron transport chain in photosystem II . The downstream effects of this inhibition include the disruption of ATP production and the generation of reactive oxygen species, which can cause further damage to the plant cells .
Pharmacokinetics
It is known that this compound is moderately mobile in the environment , suggesting that it may be readily absorbed and distributed within organisms
Result of Action
The primary result of this compound’s action is the inhibition of photosynthesis, leading to the death of the plant . On a molecular level, this involves the disruption of the electron transport chain in photosystem II . On a cellular level, the inhibition of photosynthesis leads to a lack of energy production, causing the plant cells to die .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the mobility of this compound in the environment can affect its distribution and therefore its efficacy . Additionally, factors such as soil type, rainfall, and temperature can influence the degradation and persistence of this compound in the environment . These factors can therefore impact the overall effectiveness and potential environmental impact of this compound.
Safety and Hazards
Terbuthylazine D5 is harmful if swallowed . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
Terbuthylazine D5, like other pesticides, is subject to regulation and monitoring. The European Food Safety Authority has conducted a review of the existing maximum residue levels for terbuthylazine . Future research and development will likely focus on improving the safety and effectiveness of this compound, as well as monitoring its impact on the environment.
生化学分析
Biochemical Properties
Terbuthylazine D5 plays a significant role in biochemical reactions, particularly in the inhibition of photosynthesis. It interacts with various biomolecules, including enzymes and proteins involved in the photosynthetic pathway. The compound binds to the D1 protein in the photosystem II complex, inhibiting electron transport and ultimately leading to the disruption of photosynthesis . This interaction is crucial for its herbicidal activity, as it prevents the synthesis of essential biomolecules required for plant growth.
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. In human and mouse cells, it induces DNA damage and oxidative stress . The compound’s cytotoxicity is relatively low in non-target cells, with higher concentrations leading to reduced cell viability primarily through apoptosis . In HepG2 cells, this compound exposure results in low-level DNA instability, indicating its potential to interfere with cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the D1 protein in the photosystem II complex, inhibiting electron transport and disrupting photosynthesis . This inhibition leads to the generation of reactive oxygen species (ROS), causing oxidative stress and DNA damage . Additionally, this compound can induce changes in gene expression related to stress response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with degradation occurring over several months . In soil, this compound residues decrease significantly within six months, with half-lives ranging from 23 to 37 days depending on soil type . Long-term exposure to this compound in vitro and in vivo studies has shown persistent DNA damage and oxidative stress in various cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound induces minimal cytotoxicity and DNA damage . Higher doses result in significant toxic effects, including increased apoptosis and oxidative stress . In mice, daily exposure to this compound at 0.0035 mg/kg body weight for 14 days led to DNA instability in leukocytes, bone marrow, liver, and kidney cells .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its herbicidal activity. The compound is metabolized in plants and animals, with its metabolites contributing to its overall toxicity . In plants, this compound is metabolized through hydroxylation and conjugation reactions, leading to the formation of less toxic compounds . In animals, the compound is metabolized in the liver, with its metabolites excreted through urine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . In plants, this compound is primarily localized in the chloroplasts, where it exerts its herbicidal effects . In animals, the compound is distributed to various organs, including the liver, kidneys, and bone marrow .
Subcellular Localization
This compound is primarily localized in the chloroplasts of plant cells, where it inhibits photosynthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in specific compartments . In animal cells, this compound is found in the cytoplasm and nucleus, where it induces DNA damage and oxidative stress .
特性
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXISNSWEXTPMF-RPIBLTHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)
![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)

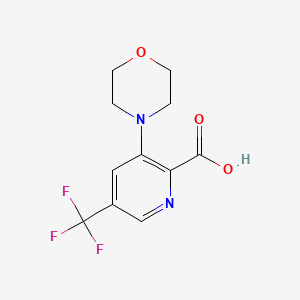

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409415.png)
![1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B1409416.png)
![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409418.png)
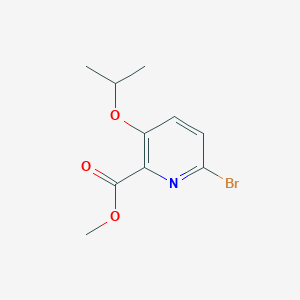
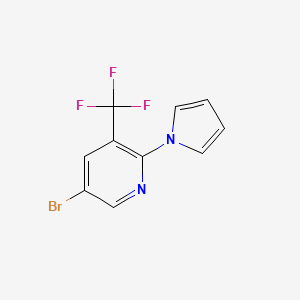
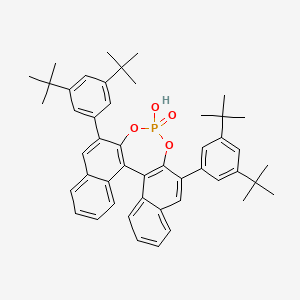
![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1409426.png)
